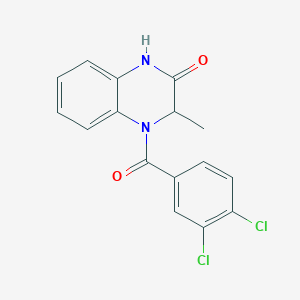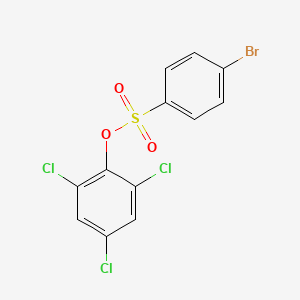
N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine: is an organic compound that belongs to the class of indole derivatives. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of an indole ring, with an ethanamine chain linking the two structures. The unique combination of these functional groups imparts distinct chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine typically begins with commercially available starting materials such as 2-fluorobenzyl chloride and indole.
Reaction Steps:
Purification: The final product is purified using techniques such as column chromatography to obtain this compound in high purity.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine can undergo oxidation reactions, particularly at the indole ring. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: The compound can be reduced using agents such as lithium aluminum hydride, which can target the ethanamine chain.
Substitution: The fluorobenzyl group can participate in nucleophilic substitution reactions. For example, the fluorine atom can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Major Products Formed:
Oxidation: Oxidized derivatives of the indole ring.
Reduction: Reduced forms of the ethanamine chain.
Substitution: Substituted derivatives of the fluorobenzyl group.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Derivatives:
Biology:
Receptor Studies: The compound is used in studies involving serotonin receptors due to its structural similarity to serotonin. It helps in understanding receptor-ligand interactions and the development of receptor-specific drugs.
Medicine:
Pharmacological Research: N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine is investigated for its potential therapeutic effects, including its role as a psychoactive agent. It is studied for its effects on the central nervous system and potential use in treating neurological disorders.
Industry:
Chemical Intermediates: The compound is used as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its unique structure makes it valuable for creating complex molecules with specific biological activities.
Mécanisme D'action
Molecular Targets and Pathways:
Serotonin Receptors: N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine interacts with serotonin receptors, particularly the 5-HT2A receptor. It acts as an agonist, mimicking the effects of serotonin and modulating neurotransmission.
Signal Transduction: The binding of the compound to serotonin receptors triggers a cascade of intracellular signaling pathways, leading to changes in cellular activity and neurotransmitter release.
Comparaison Avec Des Composés Similaires
N-(2-chlorobenzyl)-2-(1H-indol-3-yl)ethanamine: Similar structure with a chlorine atom instead of fluorine. It exhibits different pharmacological properties due to the halogen substitution.
N-(2-methylbenzyl)-2-(1H-indol-3-yl)ethanamine: Contains a methyl group instead of fluorine. The presence of the methyl group affects its chemical reactivity and biological activity.
N-(2-bromobenzyl)-2-(1H-indol-3-yl)ethanamine: Bromine substitution leads to variations in its interaction with biological targets and its overall pharmacokinetic profile.
Uniqueness:
Fluorine Substitution: The presence of the fluorine atom in N-(2-fluorobenzyl)-2-(1H-indol-3-yl)ethanamine imparts unique electronic properties, enhancing its binding affinity to certain receptors and altering its metabolic stability.
Pharmacological Profile: The compound’s specific interaction with serotonin receptors and its potential psychoactive effects distinguish it from other similar compounds, making it a valuable tool in neuropharmacological research.
Propriétés
IUPAC Name |
N-[(2-fluorophenyl)methyl]-2-(1H-indol-3-yl)ethanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17FN2/c18-16-7-3-1-5-14(16)11-19-10-9-13-12-20-17-8-4-2-6-15(13)17/h1-8,12,19-20H,9-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGOXYDHQFDUBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)CNCCC2=CNC3=CC=CC=C32)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17FN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-((5-chlorothiophen-2-yl)sulfonyl)-N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)piperidine-4-carboxamide](/img/structure/B2923321.png)
![6-fluoro-N-[4-fluoro-3-(morpholine-4-sulfonyl)phenyl]pyridine-3-carboxamide](/img/structure/B2923323.png)
![1-Allyl-2-oxo-5-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B2923324.png)

![1-(3-{[(6-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pent-4-en-1-one](/img/structure/B2923326.png)


![ethyl 2-{[3-(4-bromophenyl)-4-oxo-4H-chromen-7-yl]oxy}propanoate](/img/structure/B2923329.png)
![(1R,3S,5S)-3-methoxy-8-azabicyclo[3.2.1]octane hydrochloride](/img/new.no-structure.jpg)
![3-(4-chlorobenzyl)-6-(2-oxo-2-(piperidin-1-yl)ethyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2923336.png)
![N-[(2-chlorophenyl)methyl]-2-{2-[2-(pyrrolidin-1-yl)pyridin-4-yl]-1H-imidazol-1-yl}acetamide](/img/structure/B2923337.png)
![Tert-butyl spiro[4,5-dihydro-3H-1,4-benzoxazepine-2,3'-azetidine]-1'-carboxylate](/img/structure/B2923338.png)
![3-[3-(2,3-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2923340.png)
![N-[(4-methoxyphenyl)methyl]-4-(4-methylphenyl)-3-(1H-pyrrol-1-yl)thiophene-2-carboxamide](/img/structure/B2923341.png)
